molecular formula C22H23N5O B2486376 N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide CAS No. 1203355-58-1

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide

Cat. No. B2486376
CAS RN: 1203355-58-1
M. Wt: 373.46
InChI Key: OFXRHOLSROVTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as the one , involves strategic structural modifications to enhance activity and selectivity. Starting from a basic pyridazine compound, different substituents are introduced at specific positions to optimize the desired biological activity. For example, the introduction of a lipophilic group in the pyridazine ring has been shown to enhance acetylcholinesterase inhibitory activity, a property relevant to Alzheimer's disease treatment (Contreras et al., 2001). Moreover, the synthesis of stereochemically distinct isomers of pyridazinone derivatives reveals the importance of stereochemistry in defining the pharmacological profile of such compounds (Howson et al., 1988).

Molecular Structure Analysis

Molecular structure analysis of pyridazine derivatives has highlighted the significance of specific substituents and their placement for biological activity. The introduction of substituents like the 4-methylpiperidinyl group affects the molecule's ability to interact with biological targets, as seen in various studies focusing on enhancing the activity of pyridazine derivatives through structural modifications (Raval et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving pyridazine derivatives often aim at introducing or modifying functional groups to achieve desired chemical properties. For instance, the interaction of pyridazine compounds with Grignard reagents highlights the reactivity of these molecules and their potential for further functionalization (Ismail et al., 1984).

Physical Properties Analysis

The physical properties of pyridazine derivatives, including solubility, melting point, and crystalline structure, play a crucial role in their application in medicinal chemistry. These properties are influenced by the molecular structure and the presence of specific substituents (Bernofsky, 1979).

Chemical Properties Analysis

The chemical properties of "N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)isonicotinamide" and related compounds, including their reactivity, stability, and interaction with biological targets, are fundamental for their application in drug design and development. Studies focusing on the synthesis and evaluation of pyridazine derivatives provide insight into their chemical behavior and potential as therapeutic agents (Javed et al., 2013).

Mechanism of Action

properties

IUPAC Name

N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-16-10-14-27(15-11-16)21-7-6-20(25-26-21)17-2-4-19(5-3-17)24-22(28)18-8-12-23-13-9-18/h2-9,12-13,16H,10-11,14-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXRHOLSROVTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.